![molecular formula C13H22N4O4S B6638644 N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide
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Overview
Description
N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxazole ring, a sulfonamide group, and a piperazine moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include acetic anhydride, trimethyl orthobenzoate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides, oxazole derivatives, and piperazine-containing molecules. Examples include:
- N,N,4-trimethyl-1-piperazineethanamine
- 3,3,5-trimethyl-N-[2-methyl-2-(4-methylpiperazin-1-yl)propyl]cyclohexan-1-amine
- Various indole derivatives with similar biological activities .
Uniqueness
N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-10-13(11(2)21-14-10)22(19,20)16(4)9-12(18)17-7-5-15(3)6-8-17/h5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYNXGBBWMQLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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